2-(2-aminoethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one
Overview
Description
2-(2-Aminoethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one (2AETPI) is an important small molecule that has been studied extensively in the fields of biochemistry and physiology. It is a derivative of pyrazinamide, a compound that has been used in the treatment of tuberculosis for many years. 2AETPI has been used to study a variety of biochemical and physiological processes, including cellular respiration, protein synthesis, and signal transduction. In recent years, it has also been explored as a potential therapeutic agent for a variety of medical conditions.
Scientific Research Applications
Pharmacological Importance of Indazole Derivatives
Indazoles, including compounds like 2-(2-aminoethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one, serve as critical scaffolds in pharmacology due to their wide range of biological activities. The pharmacological interest in indazole derivatives has led to the development of novel therapeutic agents. Research has found that these derivatives possess promising anticancer and anti-inflammatory activities. Additionally, they have applications in treating disorders involving protein kinases and neurodegeneration, highlighting their therapeutic value across a broad spectrum of diseases (Denya, Malan, & Joubert, 2018).
Benzazoles in Medicinal Chemistry
The structural versatility of benzazoles, including modifications like 2-guanidinobenzazoles, showcases their significance in medicinal chemistry. These compounds display a diverse range of biological activities, with some being utilized in clinical applications. Synthetic chemists are continually developing new procedures to access benzazole derivatives with potential therapeutic agents, emphasizing their role in creating pharmacophores with cytotoxic properties and the ability to inhibit cell proliferation via angiogenesis and apoptosis (Rosales-Hernández et al., 2022).
Triazole Derivatives and Their Applications
Triazole derivatives represent another class of heterocyclic compounds with significant pharmacological interest. Their broad range of biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, positions them as valuable entities in drug development. The versatility in structural variations allows for the exploration of new therapeutic potentials, highlighting the ongoing need for efficient synthetic methods that consider green chemistry and address new challenges in drug resistance and neglected diseases (Ferreira et al., 2013).
properties
IUPAC Name |
2-(2-aminoethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c13-5-6-15-7-8-16-11(12(15)17)9-3-1-2-4-10(9)14-16/h7-8H,1-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSHKWZECPUMFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN(C(=O)C3=C2C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-aminoethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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